4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide is a synthetic compound belonging to the class of thiazole derivatives. Thiazole compounds are characterized by a five-membered ring containing both nitrogen and sulfur, which contributes to their diverse biological activities. This specific compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The compound can be classified as a thiazole derivative, which is a heterocyclic compound known for its significance in pharmaceuticals. Thiazoles are often found in various natural products and synthetic drugs due to their ability to interact with biological systems effectively. The specific structure of 4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide suggests potential applications in treating conditions such as cancer and infections, as thiazole derivatives are often investigated for their antimicrobial and anticancer properties .
The synthesis of 4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide typically involves multi-step reactions that may include:
These methods ensure that the final product retains the desired biological activity while being suitable for further pharmacological testing .
The molecular structure of 4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide can be described as follows:
The presence of these functional groups is essential for its biological activity, influencing how the compound interacts with biological targets .
The chemical reactivity of 4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide includes:
These reactions are crucial for modifying the compound to optimize its therapeutic effects .
The mechanism of action for compounds like 4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide is typically linked to their ability to interact with specific biological targets:
Research into similar compounds suggests that structural modifications can significantly impact their efficacy and selectivity against target cells .
The physical properties of 4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide include:
Chemical properties include:
These properties are essential for determining the compound's behavior in biological assays and potential therapeutic applications .
The potential applications of 4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide are notable in several fields:
Research continues to explore its efficacy against specific diseases, particularly those involving resistant strains of pathogens or cancer cells .
Thiazole, a five-membered heterocyclic ring containing both nitrogen and sulfur atoms, represents a privileged scaffold in modern drug discovery due to its versatile pharmacological profile and presence in numerous clinically significant molecules. First synthesized by Hantzsch and Weber in 1887, this aromatic heterocycle exhibits enhanced aromatic character compared to related azoles (order: thiazole > imidazole > oxazole), contributing to its exceptional stability and reactivity in biological systems [1] [3]. The thiazole nucleus serves as a critical pharmacophore in over 18 FDA-approved drugs spanning antimicrobial, anticancer, antiviral, and metabolic therapeutic categories. Its broad bioactivity spectrum stems from the electron-rich environment created by the sulfur and nitrogen atoms, facilitating diverse interactions with biological targets including hydrogen bonding, π-π stacking, and coordination with metal ions in enzyme active sites [6].
Notably, thiazole-containing antibiotics demonstrate potent activity against multidrug-resistant pathogens. Cefiderocol (Fetroja®), a siderophore cephalosporin approved in 2019, overcomes Gram-negative resistance mechanisms through its novel iron-uptake pathway transport, exhibiting efficacy against Pseudomonas aeruginosa and other challenging pathogens in complicated urinary tract infections [6]. Similarly, the antiviral cobicistat (2018 FDA approval) extends the half-life of HIV therapeutics by potently inhibiting cytochrome P450 3A enzymes [6]. In oncology, alpelisib (Pigray®), a phosphatidylinositol 3-kinase inhibitor approved for breast cancer, exemplifies thiazole's integration into targeted cancer therapies addressing a leading cause of cancer mortality globally [6]. The structural diversity achievable through thiazole functionalization enables precise optimization of pharmacokinetic properties and target engagement, cementing its status as an indispensable scaffold in medicinal chemistry.
Table 1: Clinically Approved Thiazole-Containing Drugs
Drug Name | Therapeutic Category | Biological Target/Mechanism | FDA Approval Year |
---|---|---|---|
Cefiderocol | Antibacterial | Penicillin-binding proteins, Siderophore uptake | 2019 |
Alpelisib | Anticancer (Breast Cancer) | PI3Kα inhibitor | 2019 |
Lusutrombopag | Thrombocytopenia Treatment | Thrombopoietin receptor agonist | 2018 |
Cobicistat | Antiviral (HIV) | CYP3A inhibitor (pharmacokinetic enhancer) | 2018 |
Febuxostat | Antigout | Xanthine oxidase inhibitor | 2009 |
Teneligliptin | Antidiabetic | DPP-4 inhibitor | 2012 (Japan) |
The specific structural features of 4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide (Chemical Formula: C₁₂H₁₅BrN₂S; Molecular Weight: 299.23 g/mol) contribute significantly to its potential bioactivity profile [2]. Positional substitution on the thiazole ring profoundly influences electronic distribution, lipophilicity, and steric properties, thereby modulating receptor binding and pharmacokinetic behavior. The 4-methyl group serves multiple critical functions: (1) It induces steric constraints that favor bioactive conformations through restricted rotation; (2) Electron-donating properties enhance electron density at the adjacent C5 position, facilitating electrophilic interactions with biological nucleophiles; and (3) Methyl substitution increases lipophilicity (log P), potentially improving membrane permeability compared to unsubstituted analogs [1] [3].
The 5-[(4-methylphenyl)methyl] (p-methylbenzyl) substituent introduces an extended aromatic system that enables π-π stacking interactions with hydrophobic enzyme pockets prevalent in therapeutic targets. The para-methyl group on the benzyl ring further augments lipophilicity while avoiding excessive steric hindrance associated with ortho-substitution. This specific substitution pattern balances electronic effects and spatial orientation, potentially optimizing target engagement. Crucially, the hydrobromide salt formation enhances aqueous solubility and crystallinity—critical factors for bioavailability and pharmaceutical processing—by providing a stable ionic form through protonation of the thiazole nitrogen or amine group [2] [7].
Structure-activity relationship (SAR) studies of analogous compounds reveal that modifications to these key substituents dramatically alter bioactivity. Comparison with 4-(4-Isobutylphenyl)-5-Methyl-1,3-Thiazol-2-Amine Hydrobromide (CAS# 301173-41-1) demonstrates that bulkier hydrophobic groups like isobutylphenyl increase steric volume (molecular weight 327.28 g/mol) but may reduce conformational flexibility [7]. Conversely, the simpler 4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine (ortho-methyl isomer, CID 43431840) exhibits different spatial orientation that could hinder binding in planar active sites [4]. The electron-withdrawing variant 5-[(3-chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide (CAS# 1795506-45-4) introduces halogen atoms that potentially enhance dipole moments and influence electronic distribution, though the ortho-fluorine may create steric impediments [5].
Table 2: Structural Analogs of 4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide
Compound Name | Substituent at C5 Position | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|---|
4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide (Target) | p-Methylbenzyl | C₁₂H₁₅BrN₂S | 299.23 | Reference compound |
4-(4-Isobutylphenyl)-5-Methyl-1,3-Thiazol-2-Amine Hydrobromide | 4-(2-Methylpropyl)phenyl | C₁₄H₁₉BrN₂S | 327.28 | Extended hydrophobic chain, increased MW |
4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine | o-Methylbenzyl | C₁₂H₁₄N₂S | 218.32 (free base) | Ortho-methyl steric hindrance |
5-[(3-chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide | 3-Chloro-2-fluorobenzyl | C₁₁H₁₁BrClFN₂S | 337.64 | Halogen introduction, altered electronics |
4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine | 3-(m-Tolyl)-1,2,4-oxadiazole | C₁₃H₁₂N₄OS | 272.33 (free base) | Heterocyclic extension at C5 |
Metabolic studies indicate that benzyl-substituted thiazoles undergo cytochrome P450-mediated oxidation, particularly at benzylic positions and aromatic rings, generating reactive intermediates including epoxides, oxaziridines, N-oxides, and S-oxides. The presence of the 2-amino group in 4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine potentially facilitates these metabolic transformations by acting as an electron-donating moiety, thereby influencing first-pass metabolism and clearance rates [3] [6]. This metabolic profile necessitates consideration during lead optimization to balance bioactivity and metabolic stability.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3